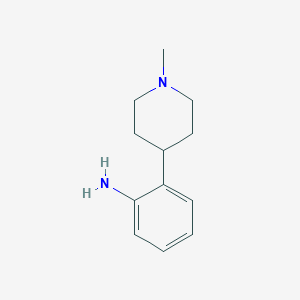

2-(1-Methylpiperidin-4-yl)aniline

Description

2-(1-Methylpiperidin-4-yl)aniline is a substituted aniline derivative featuring a piperidine ring methylated at the 1-position and attached to the benzene ring at the 2-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol . The piperidine moiety enhances solubility and bioavailability, while the aniline group facilitates functionalization for drug development. It is frequently utilized as a key intermediate in synthesizing inhibitors for enzymes like Plasmodium falciparum Protein Kinase 6 (PfPK6) and Pim-1 kinases .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-yl)aniline |

InChI |

InChI=1S/C12H18N2/c1-14-8-6-10(7-9-14)11-4-2-3-5-12(11)13/h2-5,10H,6-9,13H2,1H3 |

InChI Key |

AZPVMWMMEVTSQA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the formation of a bond between the aniline aromatic ring and the 1-methylpiperidin-4-yl moiety. Two main approaches are reported:

- Nucleophilic substitution reactions where a halogenated aniline derivative reacts with 1-methylpiperidine or its derivatives.

- Reductive amination and catalytic hydrogenation starting from nitro-substituted precursors.

Synthetic Route via Nucleophilic Substitution

One common route involves the reaction of 2-chloroaniline with 1-methylpiperidine under basic conditions to replace the chlorine atom with the 1-methylpiperidin-4-yl group. The reaction typically proceeds via nucleophilic aromatic substitution (S_NAr) or nucleophilic aliphatic substitution depending on the substrate structure.

- Solvent: Ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate

- Temperature: Elevated temperatures (e.g., reflux conditions)

- Purification: Recrystallization or chromatographic methods

This method yields 2-[(1-Methylpiperidin-4-yl)oxy]aniline, which is closely related structurally and can be further manipulated to obtain the target compound.

Reductive Amination and Hydrogenation Approach

Another approach starts with nitro-substituted aromatic precursors. The nitro group is reduced to an amine via catalytic hydrogenation or chemical reduction.

- Starting from 2-nitroaniline derivatives substituted with a piperidinyl group.

- Reduction using iron powder and ammonium chloride in aqueous ethanol under reflux conditions.

- Alternatively, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

- Final purification by silica gel chromatography.

This method is supported by literature describing the synthesis of related compounds where nitro groups are converted to anilines, enabling the formation of the this compound framework.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the formation of piperidinyl aniline derivatives. For example, reactions involving amination of aromatic halides with piperidinyl amines under microwave heating at around 130 °C for several hours have been reported. This method can improve yields and reduce reaction times significantly.

Representative Experimental Data and Reaction Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2-Chloroaniline | 1-Methylpiperidine, NaOH, EtOH, reflux | 2-[(1-Methylpiperidin-4-yl)oxy]aniline | Moderate to high | Nucleophilic substitution |

| 2 | Nitro-substituted aromatic compound | Fe powder, NH4Cl, EtOH/H2O, reflux 7h | This compound | Moderate | Reduction of nitro to amine |

| 3 | Aromatic halide + 1-Methylpiperidin-4-amine | Microwave, 130 °C, 4 h | Target compound | Moderate (approx. 30-40%) | Accelerated synthesis |

Data adapted from experimental reports and literature.

Analysis of Reaction Mechanisms

- Nucleophilic substitution: The lone pair on the nitrogen of 1-methylpiperidine attacks the electrophilic carbon bearing the halogen on the aromatic ring, displacing the halide and forming the C-N bond.

- Reduction: The nitro group is converted to an amino group via electron transfer and protonation steps facilitated by iron and ammonium chloride or catalytic hydrogenation.

- Microwave-assisted reactions: Enhanced molecular collisions and heating improve reaction kinetics and yields.

Purification Techniques

- Recrystallization: Commonly used from solvents like ethanol or methanol to obtain pure crystalline products.

- Chromatography: Silica gel column chromatography with eluents such as dichloromethane/methanol mixtures or dichloromethane/ammonia in methanol is employed to separate desired products from impurities.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloroaniline + 1-Methylpiperidine | NaOH or K2CO3, ethanol | Reflux, several hours | Straightforward, scalable | Requires halogenated precursor |

| Reduction of nitro precursors | Nitro-aromatic + piperidine derivatives | Fe/NH4Cl or Pd/C H2 | Reflux or hydrogenation | High selectivity for amine formation | Longer reaction times |

| Microwave-assisted amination | Aromatic halide + 1-Methylpiperidin-4-amine | Microwave irradiation | 130 °C, 4 h | Faster reaction, improved yields | Requires microwave equipment |

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the aniline group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 2-(1-Methylpiperidin-4-yl)amine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)aniline has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Linker Flexibility : The ether linkage in 2-[(1-methylpiperidin-4-yl)oxy]aniline introduces conformational flexibility, which may improve binding to flat enzyme active sites .

- Electron-Withdrawing Groups : The sulfonyl group in 4-(Piperidin-1-ylsulfonyl)aniline enhances hydrogen-bonding capacity but reduces membrane permeability .

Physicochemical Properties

- Polarity : The parent compound (4-(1-Methylpiperidin-4-yl)aniline) has moderate polarity due to the basic piperidine nitrogen and aromatic amine. Derivatives like the sulfonyl analog exhibit higher polarity due to the electronegative sulfonyl group .

- Solubility: Methoxy and ether-containing analogs show improved solubility in organic solvents compared to the parent compound, as observed in synthesis protocols using DMSO or butanol .

- Stability : Piperidine-containing compounds are generally stable under reflux conditions, as demonstrated in multi-hour reactions for Pim-1 inhibitors .

Kinase Inhibition

- PfPK6 Inhibitors : Compound 76 (), derived from 4-(1-methylpiperidin-4-yl)aniline, showed potent inhibition of Plasmodium falciparum Protein Kinase 6 (IC₅₀ < 100 nM), attributed to the piperidine-aniline scaffold’s interaction with the ATP-binding pocket .

- Pim-1 Inhibitors: Ethyl 3-((4-(1-methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylate (4h) exhibited submicromolar activity against Pim-1 kinases, with the piperidine ring optimizing hydrophobic interactions .

Antitumor Agents

- Pyrimidine Derivatives : Compounds m10 and m11 () demonstrated efficacy against human epidermal growth factor receptor-2 (HER2), with the 4-(1-methylpiperidin-4-yl)aniline moiety critical for binding specificity .

Q & A

Q. What are the established synthetic routes for 2-(1-Methylpiperidin-4-yl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, intermediates like 4-(1-methylpiperidin-4-yl)aniline derivatives are synthesized via coupling reactions using carbonyldiimidazole (CDI) in DMSO, followed by purification via column chromatography . Reaction temperature (e.g., 60°C) and stoichiometric ratios (e.g., 1.7 eq CDI) critically affect yield, with deviations leading to byproducts like N-oxides or incomplete substitutions . Purity is often verified via HPLC (>95%) and NMR to confirm the absence of unreacted amines or solvents .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Used to resolve the piperidine ring conformation and aniline substitution pattern. For example, Hirshfeld surface analysis and DFT studies validate intermolecular interactions (e.g., N–H···O bonds) in related piperidinyl-aniline derivatives .

- NMR : -NMR peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 2.3–3.1 ppm (piperidine methyl groups) confirm structure .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 191.15) .

Advanced Research Questions

Q. How does this compound function in enzyme inhibition studies, particularly against malaria targets like PfPK6?

Derivatives of this compound act as noncompetitive inhibitors of Plasmodium falciparum Protein Kinase 6 (PfPK6) by binding to the allosteric site. For instance, urea-linked analogs (e.g., compound 76 in ) achieve IC values of <100 nM by disrupting ATP binding. Molecular docking reveals hydrophobic interactions between the piperidine methyl group and PfPK6’s Val101 residue, while the aniline moiety forms π-π stacking with Phe145 .

Q. What computational strategies are employed to predict the reactivity and stability of this compound in aqueous vs. nonpolar environments?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the aniline NH group .

- Molecular dynamics (MD) simulations : Predict solubility parameters (e.g., logP ≈ 1.8) and aggregation tendencies in lipid bilayers, relevant for drug delivery .

Q. How do researchers address contradictions in reported physical properties (e.g., boiling point, density) of this compound?

Discrepancies in boiling points (e.g., 348.5°C in vs. 330–340°C in other studies) arise from measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). Cross-validation using thermogravimetric analysis (TGA) and GC-MS under inert atmospheres minimizes oxidative degradation errors . Density variations (±0.02 g/cm) are resolved via pycnometry with temperature control (±0.1°C) .

Data Analysis and Experimental Design

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Protection-deprotection : Temporarily mask the aniline NH with Boc groups to direct electrophilic substitution (e.g., bromination) to the para position .

- Catalytic systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings on the piperidine ring, achieving >80% yield with aryl boronic acids .

Q. How can researchers differentiate between tautomeric forms or protonation states of this compound in biological assays?

- pH-dependent NMR : Monitor chemical shifts of NH protons (δ 4.8–5.2 ppm) to identify protonation at physiological pH (~7.4) .

- X-ray photoelectron spectroscopy (XPS) : N 1s binding energies at 399.5 eV (neutral amine) vs. 401.2 eV (protonated) confirm dominant states in buffers .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound exhibits H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) hazards . Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at 4°C to prevent oxidation. Spills require neutralization with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.